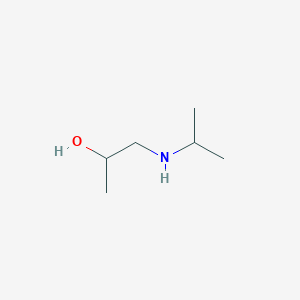

1-(Propan-2-ylamino)propan-2-ol

Description

Contextualization within the Broader Field of Amino Alcohol Chemistry

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality imparts a unique combination of chemical and physical properties. Generally, amino alcohols are water-soluble due to their hydrophilic amino and hydroxyl groups and tend to have high boiling points. alfa-chemistry.com

These compounds exhibit the chemical reactivity of both amines and alcohols, allowing them to participate in a wide array of organic reactions. alfa-chemistry.com They are valuable as solvents, high-boiling point bases, and, most importantly, as versatile intermediates in chemical synthesis. alfa-chemistry.com The ability of the nitrogen and oxygen atoms to coordinate with metal ions makes chiral amino alcohols particularly useful as ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com With over 350,000 reactions involving amino alcohols cataloged, their diverse potential in the chemical industry is evident. They are fundamental structural elements in numerous natural products, pharmaceutical agents, and materials. wikipedia.org

Structural Features and Key Functional Groups of 1-(Propan-2-ylamino)propan-2-ol

This compound, also known as 1-(isopropylamino)propan-2-ol, is a chiral amino alcohol. Its structure consists of a three-carbon propane (B168953) backbone. A secondary amine group is attached to the first carbon, where the nitrogen atom is also bonded to an isopropyl group. A secondary hydroxyl group is located on the second carbon atom. nih.govchemicals.co.uk The presence of a stereocenter at the second carbon means the compound can exist as two distinct enantiomers, (R)- and (S)-1-(propan-2-ylamino)propan-2-ol. wikipedia.org

The key functional groups—the secondary amine and the secondary alcohol—are the centers of its chemical reactivity. The amine group provides basicity and nucleophilicity, while the hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| InChI Key | RNFDZDMIFOFNMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCC(C)O |

| CAS Number | 41063-31-4 |

Data sourced from PubChem. nih.gov

Significance of the Propanolamine (B44665) Motif in Advanced Chemical Synthesis and Derivatization

The propanolamine structure is a recurring motif in organic chemistry, particularly in the synthesis of bioactive molecules. wikipedia.org Propanolamines are 1,2- or 1,3-amino alcohols derived from a propane backbone. The most common synthetic route to 1-amino-2-propanols involves the ring-opening of propylene (B89431) oxide with an amine. wikipedia.orgwikipedia.org

The propanolamine framework is a critical component in many pharmaceutical compounds. Its bifunctional nature allows for derivatization at both the amine and hydroxyl groups, enabling chemists to fine-tune a molecule's properties to achieve desired biological activity. For instance, the core structure of 1-(isopropylamino)propan-2-ol is the foundation for an entire class of pharmaceuticals known as beta-blockers. wikipedia.orgwikipedia.org By attaching an aryloxy group to the propanolamine backbone, researchers have developed widely used drugs like propranolol (B1214883), practolol, and metoprolol. wikipedia.orgwikipedia.org

Furthermore, the chirality of the propanolamine motif is crucial in asymmetric synthesis. Chiral propanolamine derivatives serve as effective ligands for metal catalysts, facilitating stereoselective transformations. They can also act as chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved from the final product.

Overview of Scholarly Research Directions Pertaining to this compound

Scholarly research involving this compound primarily focuses on its role as a key structural precursor in the synthesis of more complex molecules, especially those with therapeutic applications.

B. Asymmetric Synthesis and Catalysis: The chiral nature of this compound makes it a valuable target and tool in stereoselective synthesis. Research efforts are directed toward developing efficient methods for producing specific enantiomers of this and related amino alcohols. wikipedia.org These enantiomerically pure compounds are then used as chiral ligands in metal-catalyzed reactions or as starting materials for the synthesis of complex chiral molecules. alfa-chemistry.com The coordination of both the nitrogen and oxygen atoms to a metal center creates a rigid chiral environment that can induce high levels of enantioselectivity in catalytic processes. alfa-chemistry.com

C. Development of Novel Bioactive Compounds: Beyond its use in established pharmaceuticals, the propanolamine scaffold is being explored for the development of new therapeutic agents. Researchers are investigating derivatives for a range of biological activities, including potential antimicrobial and anticancer properties. alfa-chemistry.comontosight.ai By modifying the substituents on the amine and alcohol groups, scientists aim to create novel compounds that can interact with different biological targets.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₁₅NO |

| Propranolol | C₁₆H₂₁NO₂ |

| Practolol | C₁₄H₂₂N₂O₃ |

| Metoprolol | C₁₅H₂₅NO₃ |

| Propylene oxide | C₃H₆O |

| 1-Aminopropan-2-ol | C₃H₉NO |

Structure

3D Structure

Properties

IUPAC Name |

1-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(2)7-4-6(3)8/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFDZDMIFOFNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propan 2 Ylamino Propan 2 Ol and Its Advanced Analogs

Conventional Synthetic Routes for Propanolamines

Conventional methods for synthesizing propanolamines like 1-(propan-2-ylamino)propan-2-ol are prized for their simplicity and cost-effectiveness. These routes typically involve nucleophilic substitution or the ring-opening of epoxides.

Nucleophilic Substitution Reactions Involving Isopropylamine (B41738) Derivatives

One of the fundamental approaches to synthesizing this compound is through nucleophilic substitution. This reaction typically involves the use of an excess of ammonia (B1221849) or an amine to react with a haloalkane. youtube.com For instance, the reaction of 1-chloro-2-propanol (B90593) with isopropylamine can yield the desired product. The mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the halogen, leading to the displacement of the halide ion. youtube.comnih.gov To favor the formation of the primary amine and avoid the production of secondary and tertiary amines, an excess of the amine is often used. youtube.com

This method's versatility allows for the synthesis of a variety of propanolamines by changing the starting haloalkane and amine. For example, reacting 1-iodopropane (B42940) with an excess of ammonia produces propylamine. mrcolechemistry.co.uk

Ring-Opening Aminolysis of Epoxide Intermediates

The ring-opening of epoxides with amines, known as aminolysis, is a widely employed and efficient method for the synthesis of β-amino alcohols. researchgate.nettsijournals.com Specifically, this compound can be synthesized by reacting propylene (B89431) oxide with isopropylamine. researchgate.netmdpi.com This reaction is often catalyzed by various agents to enhance its rate and regioselectivity. mdpi.com

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of the β-amino alcohol. nih.gov The regioselectivity of the attack, whether on the more or less substituted carbon of the epoxide, can be influenced by the reaction conditions and the nature of the catalyst used. mdpi.com For instance, yttrium chloride (YCl3) has been shown to be an effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions at room temperature, providing good to excellent yields and high regioselectivity. mdpi.com Microwave irradiation has also been utilized to accelerate the ring-opening of aryloxyepoxides with isopropylamine, significantly reducing reaction times compared to classical heating methods. researchgate.net

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is a key factor. Enantioselective synthesis can be achieved through chiral resolution of a racemic mixture or by employing asymmetric catalysis.

Chiral Resolution Techniques

A prevalent method for chiral resolution involves the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique relies on reacting the racemic amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

For the resolution of racemic 1-amino-2-propanol, a related compound, derivatives of tartaric acid have been successfully used. researchgate.net For example, di-o-benzoyl-(+)-tartaric acid anhydride (B1165640) reacts with racemic 1-amino-2-propanol to form two diastereomers that can be separated. researchgate.net Similarly, (+)-tartaric acid itself is a common resolving agent for racemic bases. libretexts.orgchemeurope.com Once the diastereomeric salts are separated, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.org

Asymmetric Catalysis for Enantiomeric Purity

Asymmetric catalysis offers a more direct and often more efficient route to obtaining enantiomerically pure compounds. frontiersin.orgmdpi.com This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. sioc-journal.cn

For the synthesis of chiral β-amino alcohols, asymmetric hydrogenation of β-amino ketones using chiral catalysts is a well-established method. researchgate.net Various chiral ligands and metal complexes have been developed for this purpose, achieving high enantioselectivities. mdpi.com For example, iron catalysts with chiral ligands have been shown to be effective in the asymmetric transfer hydrogenation of ketones. mdpi.com

Biocatalytic Approaches (e.g., Lipase-Mediated Kinetic Resolution of Precursors)

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds, including precursors to this compound. semanticscholar.orgnih.gov Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly useful for the kinetic resolution of racemic mixtures. nih.govnih.gov This process selectively acylates or deacylates one enantiomer in a racemic mixture, allowing for the separation of the two.

For instance, lipases can be used in the kinetic resolution of racemic alcohols, which are key intermediates in the synthesis of propanolamine (B44665) derivatives. nih.gov Lipase (B570770) from Candida rugosa (CRL) has been shown to be effective in the kinetic resolution of diastereoisomeric mixtures of precursors to drugs like ezetimibe. nih.gov Similarly, lipase from Burkholderia cepacia (lipase-PS) has been used for the kinetic resolution of racemic alcohols via transesterification, yielding enantiomerically enriched products. nih.gov These enzymatic methods offer high enantioselectivity under mild reaction conditions, making them an attractive alternative to traditional chemical resolutions. nih.govnih.gov The use of whole-cell biocatalysts, such as baker's yeast, has also been explored for the bioreduction of arylpropanones to produce chiral 1-phenoxy-2-propanol, a key synthon for neuroprotective drugs. mdpi.com

Table 1: Examples of Lipase-Mediated Kinetic Resolution

| Enzyme Source | Substrate Type | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida rugosa | Diastereoisomeric FOP acetates | Hydrolysis | (S)-FOP alcohol | High | nih.gov |

| Burkholderia cepacia | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Transesterification | (S)-acetate and (R)-alcohol | 98% (S-acetate), 94% (R-alcohol) | nih.gov |

Transition Metal-Catalyzed Asymmetric Hydrogenation utilizing Chiral Ligands

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for synthesizing chiral amines and alcohols. nih.govscholaris.ca This technique employs a chiral catalyst, typically a transition metal complexed with a chiral ligand, to stereoselectively reduce a prochiral substrate, such as a ketone or an imine. nih.govacs.org

Iridium and ruthenium complexes are commonly used for the asymmetric hydrogenation of imines, which are precursors to chiral amines. nih.gov The development of chiral ligands, such as those with spiro backbones, has been crucial for achieving high enantioselectivity. nih.gov For example, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a wide range of ketones and other carbonyl compounds. nih.gov Similarly, nickel-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral α-substituted propionic acids. nih.gov The direct asymmetric hydrogenation of unprotected allylamines has also been explored as a greener route to chiral amines, with some success using CO2 as an in situ protecting group. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Metal | Ligand Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium | Tridentate Chiral Spiro Aminophosphine | Aryl ketones | Chiral alcohols | Up to 4.5 million TON | nih.gov |

| Ruthenium | Arene Amidoamine | Imines | Chiral amines | 99.7% | scholaris.ca |

| Iridium | (S)-P-Phos | Imines | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 97% | scholaris.ca |

Radiosynthetic Labeling Strategies for Propanolamine Derivatives (e.g., Fluorine-18)

The introduction of positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), into propanolamine derivatives is essential for their use as imaging agents in Positron Emission Tomography (PET). helsinki.fi PET allows for the non-invasive study of biochemical processes in vivo. helsinki.fi

The radiosynthesis of ¹⁸F-labeled propanolamine derivatives typically involves the nucleophilic substitution of a suitable leaving group with ¹⁸F-fluoride. nih.govresearchgate.net For example, the synthesis of [¹⁸F]-fluoropropranolol has been achieved through the reductive alkylation of the corresponding aminoalcohol. nih.gov Another strategy involves the preparation of a precursor with a tosyl leaving group, which is then displaced by [¹⁸F]-fluoride. researchgate.net The use of a 2-oxazolidinone (B127357) group to protect both the amine and hydroxyl functionalities during labeling is a common and effective approach. researchgate.net These radiosyntheses are often automated to handle the high levels of radioactivity and to ensure reproducible results. researchgate.net The development of novel prosthetic groups, such as [¹⁸F]sulfonyl fluoride, is also expanding the toolbox for ¹⁸F-labeling. osti.gov

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The synthesis of structurally modified analogs of this compound is a key strategy in drug discovery to improve pharmacological properties and to explore structure-activity relationships.

Introduction of Substituted Phenoxy Moieties

A common modification involves the introduction of various substituted phenoxy moieties. This can be achieved by reacting a phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by reaction with an amine. google.comgoogle.com For example, novel propanolamine derivatives have been synthesized starting from eugenol, a naturally occurring phenolic compound. nih.govresearchgate.net The synthesis involves the epoxidation of the allylic position of eugenol, followed by ring-opening with different amines to yield a library of derivatives. researchgate.net Similarly, 4-phenoxy-phenyl isoxazole (B147169) derivatives have been synthesized by reacting a substituted phenol with 4-fluorobenzaldehyde, followed by a series of transformations to construct the isoxazole ring. nih.gov These modifications can significantly impact the biological activity of the resulting compounds. nih.govresearchgate.net

Modifications and Substitutions on the Propanol (B110389) Backbone

Modifications to the propanol backbone of this compound can also lead to compounds with altered pharmacological profiles. nih.gov For instance, the synthesis of analogs with substituents at the C2 and C3 positions of the phenylpropyl side chain has been reported. ebi.ac.uknih.gov These syntheses often involve coupling a monosubstituted piperazine (B1678402) with a suitable acid, followed by reduction. nih.gov Structural changes to the backbone of related molecules, such as myrtenol, have been shown to significantly alter their biological activity, demonstrating the importance of the scaffold's integrity for its modulatory potential. nih.gov The introduction of heterocyclic modifications to the peptide backbone has also been explored to create novel structures with defined secondary and quaternary organizations. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propan 2 Ylamino Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons and their neighboring environments within a molecule. The ¹H NMR spectrum of 1-(Propan-2-ylamino)propan-2-ol is expected to show distinct signals corresponding to the various proton environments in the molecule.

The hydrogen atoms in this compound are situated in several distinct chemical environments, which should result in multiple peaks in the low-resolution NMR spectrum. docbrown.info The integration of these peaks, representing the ratio of protons in each environment, is a key piece of evidence in confirming the structure. docbrown.infodocbrown.info For instance, the six equivalent protons of the two methyl groups on the isopropyl moiety would produce a single, larger signal.

The chemical shift (δ) of each signal is influenced by the local electronic environment. Protons attached to carbons bearing electronegative atoms like oxygen or nitrogen are deshielded and appear at higher chemical shifts (downfield). miamioh.edu For example, the proton on the carbon bearing the hydroxyl group (CH-OH) and the proton on the isopropyl group's CH are expected to be shifted downfield. In contrast, the protons of the methyl groups are more shielded and will appear at lower chemical shifts (upfield). miamioh.edu

Spin-spin coupling, observed in high-resolution spectra, provides information about adjacent non-equivalent protons. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the (n+1) rule, where 'n' is the number of neighboring protons. docbrown.infoyoutube.com This splitting pattern is crucial for confirming the connectivity of the different proton groups within the molecule. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH- | ~1.1 | Doublet | 6H |

| -NH- | Variable | Singlet (broad) | 1H |

| -CH₂- | ~2.5 - 2.8 | Multiplet | 2H |

| -CH(OH)- | ~3.8 - 4.0 | Multiplet | 1H |

| -OH | Variable | Singlet (broad) | 1H |

| (CH₃)₂CH- | ~2.8 - 3.1 | Septet | 1H |

| CH₃-CH(OH)- | ~1.2 | Doublet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. pdx.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Unlike ¹H NMR, standard broadband-decoupled ¹³C NMR spectra typically show a single peak for each non-equivalent carbon atom, without splitting from attached protons. miamioh.edu

For this compound, the ¹³C NMR spectrum is expected to display distinct signals for each of the unique carbon atoms in the structure. The chemical shifts of these signals are indicative of the carbon's chemical environment. docbrown.info Carbons bonded to electronegative atoms like oxygen and nitrogen will be deshielded and appear at higher chemical shift values. libretexts.orgoregonstate.edu For example, the carbon atom attached to the hydroxyl group (-CH(OH)-) and the carbon atom of the isopropyl group attached to the nitrogen (-CH(NH)-) will resonate further downfield compared to the methyl carbons. libretexts.org The presence of the expected number of signals in the ¹³C NMR spectrum provides strong evidence for the carbon skeleton of the molecule. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₂CH- | ~22 - 25 |

| -CH₂- | ~50 - 55 |

| -CH(OH)- | ~65 - 70 |

| (CH₃)₂CH- | ~50 - 55 |

| CH₃-CH(OH)- | ~20 - 23 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. bhu.ac.inoregonstate.edu

Advanced NMR Techniques for Stereochemical Analysis

While ¹H and ¹³C NMR confirm the basic structure, advanced NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to elucidate the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This two-dimensional NMR technique shows correlations between protons that are coupled to each other. Cross-peaks in a COSY spectrum would definitively establish the connectivity between adjacent proton groups, confirming the propanol (B110389) and isopropyl fragments and their linkage through the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This technique would be particularly useful in determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the propanol and isopropyl moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. docbrown.info

Key expected absorptions include:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. docbrown.infodocbrown.info

An N-H stretching vibration for the secondary amine, which usually appears in the 3300-3500 cm⁻¹ range as a sharper, less intense peak than the O-H stretch. libretexts.org

C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. libretexts.org

A C-O stretching vibration for the secondary alcohol will be present in the 1000-1200 cm⁻¹ range.

N-H bending vibrations can be seen around 1500-1650 cm⁻¹.

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of C-C and C-N stretching and bending vibrations that are unique to the molecule. docbrown.infodocbrown.inforesearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch (broad) | 3200 - 3600 |

| Secondary Amine | N-H Stretch (sharp) | 3300 - 3500 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Secondary Alcohol | C-O Stretch | 1000 - 1200 |

| Amine | N-H Bend | 1500 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

FT-Raman spectroscopy is a complementary technique to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a vibrational fingerprint that can be used for identification. chemicalbook.com

Key features in the Raman spectrum would include:

Strong C-H stretching and bending modes from the alkyl backbone.

C-C stretching vibrations which are often strong in Raman spectra.

The O-H and N-H stretching vibrations are typically weaker and less prominent in Raman than in FTIR.

Comparing the Raman spectra of related molecules like propan-1-ol, 1,2-propanediol, and glycerol (B35011) can help in assigning the observed vibrational bands. researchgate.net The unique pattern of peaks in the Raman spectrum serves as a definitive fingerprint for the compound. chemicalbook.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. For this compound (C₆H₁₅NO), which has a molecular weight of approximately 117.19 g/mol , electron ionization (EI) mass spectrometry provides critical data for its identification. nih.gov

The mass spectrum of this compound is governed by the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. whitman.edu As expected, the molecular ion peak [M]⁺ for this compound appears at m/z 117.

The fragmentation pattern is dominated by cleavages adjacent to the heteroatoms (oxygen and nitrogen), a common pathway for alcohols and amines known as alpha-cleavage. libretexts.org The most significant fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom: This involves the scission of a C-C bond. The loss of a methyl group (•CH₃) from the isopropylamino moiety is a characteristic fragmentation for isopropylamines, leading to a prominent ion. docbrown.info

Alpha-cleavage adjacent to the oxygen atom: Cleavage of the C-C bond next to the hydroxyl group is a typical fragmentation for secondary alcohols like propan-2-ol. docbrown.info

Loss of a neutral water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, which can lead to an [M-18]⁺ ion. libretexts.org

The base peak in the spectrum, which is the most abundant ion, often results from a stable carbocation formed through one of these cleavage events. For instance, the cleavage of a methyl radical from the parent ion is a highly favored process. docbrown.info

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion [M]⁺ |

| 102 | [C₅H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (M-15) |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the C-C bond adjacent to the nitrogen, losing •CH(OH)CH₃ |

| 58 | [C₃H₈N]⁺ | Cleavage resulting in the [CH₃CHNH₂CH₃]⁺ ion |

| 45 | [C₂H₅O]⁺ | Cleavage resulting in the [CH₃CHOH]⁺ ion, characteristic of the propan-2-ol moiety. docbrown.infodocbrown.info |

| 44 | [C₂H₆N]⁺ | A characteristic ion for aliphatic amines, formed by C-C bond scission. docbrown.info |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range measures the transitions of electrons from lower to higher energy molecular orbitals when a molecule absorbs light. libretexts.org The utility of UV-Vis spectroscopy for structural elucidation is most pronounced in molecules containing chromophores with π-systems, especially conjugated ones. libretexts.org

The molecule this compound is a saturated alkanolamine. It lacks π-bonds and conjugated systems. The only chromophores present are the nitrogen and oxygen atoms with their non-bonding electrons (n electrons). In such saturated compounds, the primary electronic transitions possible are from a non-bonding orbital to an anti-bonding sigma orbital (n → σ*). libretexts.org

These n → σ* transitions are high-energy transitions, meaning they absorb light at short wavelengths, typically below 220 nm. libretexts.org Consequently, this compound is expected to be largely transparent in the standard UV-Vis region of 220-800 nm. The absorption spectrum of a similar solvent, propan-2-ol, is effectively featureless above 240 nm. researchgate.net Any observable absorption for this compound would likely manifest as a weak shoulder at the low-wavelength end of a typical spectrophotometer's range, often masked by the UV cutoff of common solvents. For example, studies on Ni-2-propanol colloids show absorption bands appearing around 212 nm and 270 nm, which are attributed to quantum size effects of nanoparticles rather than the solvent itself. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Type of Transition | Approximate Wavelength (λmax) Region |

| N-atom (amine) | n → σ | < 220 nm |

| O-atom (alcohol) | n → σ | < 220 nm |

Computational and Theoretical Investigations of 1 Propan 2 Ylamino Propan 2 Ol

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures

The foundation of theoretical investigation lies in accurately determining the most stable three-dimensional arrangement of a molecule, its optimized geometry. Quantum chemical calculations are employed to find the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. science.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations are known for providing a good balance between accuracy and computational cost.

For a molecule like 1-(Propan-2-ylamino)propan-2-ol, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). science.gov The B3LYP functional incorporates both Hartree-Fock exchange and DFT exchange-correlation terms. science.gov The 6-311++G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling hydrogen bonding and other non-covalent interactions present in this amino alcohol. udla.cl

The optimization process systematically alters the molecular geometry to find the lowest energy state, yielding key structural parameters.

Table 1: Representative Optimized Geometrical Parameters Calculated with DFT This table is illustrative of the typical output from a DFT geometry optimization for this compound.

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| O-H | 1.002 | |

| C-O | 1.445 | |

| C-N | 1.489 | |

| N-H | 1.034 | |

| C-C | 1.538 | |

| Bond Angles (°) ** | ||

| C-O-H | 108.5 | |

| C-C-N | 112.1 | |

| C-N-C | 115.3 | |

| Dihedral Angles (°) ** | ||

| H-O-C-C | 178.5 | |

| O-C-C-N | -65.2 |

Hartree-Fock (HF) Computational Approaches

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. stenutz.eu Unlike DFT, HF theory does not account for electron correlation, which is the interaction between individual electrons. science.gov Consequently, HF calculations are generally less accurate than DFT for many molecular properties but can still provide valuable qualitative insights and serve as a starting point for more advanced correlated methods.

For neutral, closed-shell molecules, the Restricted Hartree-Fock (RHF) method is used. uni-muenchen.de When applied to this compound, typically with a basis set such as 6-31G(d,p), the HF method tends to predict slightly shorter bond lengths for covalent bonds compared to experimental values, due to the neglect of electron correlation. researchgate.net Despite its limitations, HF is computationally less intensive than correlated methods and can be useful for initial geometry optimizations and generating molecular orbitals. science.govresearchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is critical for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular stability and reactivity. aimspress.com A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive. aimspress.com For this compound, the lone pair electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic centers.

Table 2: Representative Frontier Orbital Energies This table illustrates the typical data obtained from a HOMO-LUMO analysis.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.58 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.25 |

| ΔE (Gap) | ELUMO - EHOMO | 7.83 |

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method provides a quantitative picture of bonding, charge distribution, and intramolecular charge transfer (ICT) or hyperconjugative interactions.

Hyperconjugation involves the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. wisc.edu In NBO analysis, the strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

For this compound, key interactions would include delocalization from the oxygen and nitrogen lone pairs (nO, nN) into adjacent anti-bonding orbitals (e.g., σC-C, σC-H). These interactions stabilize the molecule and influence its geometry and reactivity.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis This table is an example of NBO analysis output, showing key donor-acceptor interactions for a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N | σ* (C-C) | 3.85 | 1.15 | 0.058 |

| LP (1) O | σ* (C-H) | 2.51 | 1.28 | 0.049 |

| σ (C-H) | σ* (C-N) | 1.98 | 1.45 | 0.041 |

E(2) represents the stabilization energy of the interaction. LP denotes a lone pair.

Theoretical Prediction and Correlation of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. By calculating properties such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, a direct link between the theoretical model and experimental observation can be established.

For this compound, DFT calculations can predict its vibrational spectrum. The calculation of harmonic vibrational frequencies helps in the assignment of experimental IR and Raman bands. researchgate.net It is a common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental spectra. researchgate.net Key vibrational modes for this molecule would include the O-H and N-H stretching, C-H stretching, and the C-O and C-N bond vibrations. Comparing the calculated spectrum with an experimental one can confirm the molecular structure derived from the computation. researchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (δ). researchgate.net The theoretical chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data, providing a robust check on the computed electronic structure and molecular conformation.

Theoretical NMR Chemical Shift Predictions

No specific studies presenting theoretical predictions of the ¹H and ¹³C NMR chemical shifts for this compound could be located in the searched scientific literature. The calculation of NMR chemical shifts is a powerful tool for structure elucidation and is often performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach supagro.fr.

While general NMR prediction software and databases exist, and experimental spectra for related molecules like propan-2-amine are available nih.gov, specific, published, and validated theoretical chemical shift data for this compound are absent. Research into computational methods for predicting NMR shifts is an active field, but the application to this particular molecule has not been documented in the available resources molaid.comuq.edu.au. Consequently, a data table of theoretical versus experimental chemical shifts cannot be compiled.

Electrostatic Potential Mapping (MEP) for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict sites of electrophilic and nucleophilic attack acs.org. The red-colored regions of an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating likely sites for nucleophilic attack nih.gov.

Despite the utility of this analysis, a specific study that generates and interprets the MEP map for this compound was not found during the literature search. Therefore, it is not possible to provide a visual representation or a detailed analysis of the molecule's reactive sites based on this computational method.

Molecular Docking Studies (e.g., computational models of enzyme-ligand interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to forecast the strength and nature of their interaction. This method is crucial in drug design and understanding biological processes.

Searches for molecular docking studies involving this compound as a ligand did not return any specific results. The compound is mentioned as a known biodegradation product of the beta-blocker atenolol, and while the parent drug is extensively studied via docking, the metabolite itself does not appear to have been the subject of dedicated docking analyses in the available literature. Studies on more complex derivatives containing the isopropylamino-propan-2-ol backbone, such as propranolol (B1214883) or various experimental compounds, have been conducted, but these fall outside the strict scope of this article. As no studies were found that dock this compound into a specific enzyme, no data on its binding energy, interaction modes, or potential enzyme targets can be presented.

Chemical Reactivity and Transformation Pathways of 1 Propan 2 Ylamino Propan 2 Ol

Reactivity of the Secondary Amine Functionality

The secondary amine group, characterized by a nitrogen atom bonded to two carbon atoms (one on the propyl chain and one on the isopropyl group) and one hydrogen atom, is a primary center of reactivity in the molecule.

Nucleophilic Reactivity and Protonation Behavior

The nitrogen atom in the secondary amine possesses a lone pair of electrons, making it an effective nucleophile and a Brønsted-Lowry base. Nucleophilicity, the ability to donate an electron pair to an electrophile, is a fundamental characteristic of amines. organic-chemistry.org

Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers. For example, it can react with alkyl halides in nucleophilic substitution reactions to form a tertiary amine, and further reaction can lead to a quaternary ammonium (B1175870) salt. organic-chemistry.org This reactivity is fundamental in the synthesis of more complex molecules derived from this scaffold.

Protonation: As a base, the amine readily accepts a proton (H⁺) from an acid to form a secondary ammonium ion. This acid-base reaction is typically rapid and reversible. The basicity of the amine is a crucial factor in its chemical interactions and its behavior in solution. The presence of two alkyl groups (propyl and isopropyl) attached to the nitrogen atom enhances its basicity compared to primary amines due to the electron-donating inductive effect of the alkyl groups.

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group (-CHOH) is the second key functional site, exhibiting reactivity typical of this class of alcohols, including dehydration, oxidation, and substitution reactions. libretexts.orgyoutube.com The reactivity order for many alcohol reactions is tertiary > secondary > primary. libretexts.orgyoutube.com

Dehydration Reaction Mechanisms (e.g., to Propene)

The secondary alcohol can undergo elimination of a water molecule (dehydration) to form an alkene. This reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires heat. chemguide.co.ukshaalaa.comstudypool.com

The mechanism for the dehydration of a secondary alcohol like the one in 1-(propan-2-ylamino)propan-2-ol generally proceeds through an E1 pathway. libretexts.org

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). libretexts.orgchemguide.co.uk

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation intermediate. libretexts.orgchemguide.co.uk This is typically the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A base (such as a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond. chemguide.co.uk

Given the structure of this compound, dehydration would result in the formation of an allylic amine, specifically an N-isopropyl-substituted aminopropene. It is important to note that under the strongly acidic conditions required for dehydration, the amine functionality would also be protonated.

Oxidation and Reduction Pathways

The secondary alcohol group can be readily oxidized or formed via the reduction of a corresponding ketone.

Oxidation: Oxidation of the secondary alcohol functional group yields a ketone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), generated from potassium dichromate (K₂Cr₂O₇) and sulfuric acid. geeksforgeeks.orgmrcolechemistry.co.uk The oxidation of this compound would produce 1-(propan-2-ylamino)propan-2-one .

Reduction: The reverse reaction, the reduction of the ketone 1-(propan-2-ylamino)propan-2-one, regenerates the secondary alcohol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation with H₂ gas over a metal catalyst like nickel, platinum, or palladium. quora.comdoubtnut.comvedantu.com

The table below summarizes the primary transformation pathways for the functional groups.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Secondary Amine | Nucleophilic Substitution | Alkyl Halides (R-X) | Tertiary Amine / Quaternary Salt |

| Protonation | Acid (H⁺A⁻) | Secondary Ammonium Salt | |

| Secondary Alcohol | Dehydration (Elimination) | Conc. H₂SO₄ or H₃PO₄, Heat | Alkene (Allylic Amine) |

| Oxidation | K₂Cr₂O₇ / H₂SO₄ | Ketone | |

| Ketone (from Oxidation) | Reduction | NaBH₄ or H₂ / Catalyst | Secondary Alcohol |

Participation in Intermolecular and Intramolecular Hydrogen Bonding

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group allows this compound to act as both a hydrogen bond donor and acceptor. jchemrev.com This capability leads to significant intermolecular and intramolecular interactions.

Intermolecular Hydrogen Bonding: The molecule can form hydrogen bonds with its neighbors. The hydrogen of the -OH group can bond to the nitrogen or oxygen of another molecule, and the hydrogen of the -NH group can bond to the oxygen or nitrogen of another molecule. This extensive network of intermolecular hydrogen bonds is responsible for properties such as a relatively high boiling point and miscibility in protic solvents like water. quora.com In mixtures with water, amino alcohols can form complex hydrogen-bonded clusters. researchgate.net

The table below details the hydrogen bonding capabilities.

| Type of Hydrogen Bond | Donor Site | Acceptor Site | Consequence |

| Intermolecular | -OH group, -NH group | Oxygen atom, Nitrogen atom (on another molecule) | High boiling point, solubility in protic solvents |

| Intramolecular | -OH group | Nitrogen atom (within the same molecule) | Formation of a stable, cyclic conformation |

Role in Catalytic Hydrogen Transfer Reactions

Secondary alcohols, particularly propan-2-ol, are widely used as hydrogen donors in a process called catalytic transfer hydrogenation (CTH). nih.govudla.clresearchgate.net In these reactions, the alcohol transfers a hydride (H⁻) to a substrate in the presence of a metal catalyst, becoming oxidized to a ketone (acetone in the case of propan-2-ol) in the process. geeksforgeeks.org

Given its structure as a secondary alcohol, this compound can potentially serve a similar role as a hydrogen source. The reaction would involve the transfer of hydrogen from the alcohol to a reducible substrate, such as an imine, ketone, or N-heteroarene, catalyzed by a transition metal complex (often based on ruthenium, manganese, or palladium). nih.govrsc.orgresearchgate.net The this compound would be consumed and converted to its corresponding ketone, 1-(propan-2-ylamino)propan-2-one. The mechanism typically involves the formation of a metal-alkoxide intermediate from which a hydride is transferred. rsc.org

Derivatization Reactions for the Synthesis of Novel Chemical Entities

The bifunctional nature of this compound, containing both a secondary amine and a secondary alcohol group, makes it a versatile building block in synthetic organic chemistry. These functional groups serve as reactive handles for a variety of derivatization reactions, enabling the synthesis of a wide array of novel chemical entities with diverse applications, particularly in medicinal chemistry. The core structure of this compound is central to a class of pharmaceuticals known as β-blockers.

The primary transformation pathways for this compound involve reactions at the nitrogen and oxygen atoms, such as alkylation and acylation, leading to the formation of new ethers, esters, and amides. These reactions are fundamental in creating derivatives with tailored pharmacological properties.

Synthesis of Aryloxypropanolamine Derivatives (β-Blockers)

A predominant application of this compound as a synthon is in the preparation of aryloxypropanolamine-based β-adrenergic receptor antagonists, or β-blockers. The general strategy involves linking an aromatic moiety (like a substituted phenol (B47542), naphthol, or indole) to the propanol (B110389) backbone via an ether linkage.

This is often achieved through a multi-step synthesis where a phenol derivative is first reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether intermediate. This epoxide ring is subsequently opened by the nucleophilic attack of the amine group of this compound or, more commonly, by reacting the glycidyl ether with isopropylamine (B41738). researchgate.netnih.gov For example, the synthesis of the non-selective β-blocker Propranolol (B1214883) involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by a reaction with isopropylamine. researchgate.netgoogle.com Similarly, Pindolol, another non-selective β-blocker, is synthesized using 4-hydroxyindole (B18505) as the starting phenol. nih.gov

The table below showcases prominent examples of β-blockers that incorporate the this compound structural motif.

| Derivative Name | Starting Aromatic Compound | Resulting Chemical Structure |

| Propranolol | 1-Naphthol | 1-(Naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |

| Pindolol | 1H-Indol-4-ol | 1-(1H-Indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol nih.gov |

| Bisoprolol | 4-((2-Isopropoxyethoxy)methyl)phenol | 1-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol mdpi.com |

| Betaxolol | 4-(2-(Cyclopropylmethoxy)ethyl)phenol | 1-(4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol |

Further Derivatization at N-H and O-H Sites

Once the core aryloxypropanolamine structure is formed, further derivatization can occur at the remaining secondary amine and hydroxyl groups. These reactions are used to modulate the compound's activity, selectivity, and pharmacokinetic properties. researchgate.net

A study on the derivatization of Propranolol illustrates these possibilities. The secondary alcohol of the propanol backbone can be oxidized or esterified, while the secondary amine can be acylated. researchgate.net

Oxidation: The secondary alcohol can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC). researchgate.net

Esterification/O-Acylation: The hydroxyl group can react with acylating agents like acetic anhydride (B1165640) or benzoyl chlorides to form esters. researchgate.net

N-Acylation: The secondary amine can react with benzoyl chlorides, leading to the formation of N-acyl derivatives (amides). This reaction can sometimes compete with O-acylation. researchgate.net

The following table summarizes these derivatization reactions performed on the Propranolol scaffold, which itself is a derivative of this compound.

| Parent Compound | Reagent(s) | Reaction Type | Derivative Formed |

| Propranolol | Pyridinium chlorochromate (PCC) | Oxidation | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-one researchgate.net |

| Propranolol | Acetic anhydride | O-Acylation (Esterification) | 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl acetate (B1210297) researchgate.net |

| Propranolol | 2-Chlorobenzoyl chloride | N-Acylation & O-Acylation | Mixture of 2-Chloro-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide and 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl 2-chlorobenzoate (B514982) researchgate.net |

| Propranolol | 2-Bromobenzoyl chloride | N-Acylation & O-Acylation | Mixture of 2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide and 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-yl 2-bromobenzoate (B1222928) researchgate.net |

These examples underscore the chemical versatility of this compound and its derivatives, highlighting its role as a foundational scaffold for creating novel and pharmacologically significant molecules through targeted reactions at its amine and alcohol functional groups.

Insufficient Published Data on this compound as a Primary Ligand in Coordination Chemistry

Following a comprehensive review of publicly available scientific literature, there is insufficient specific research data to construct a detailed article on the role of this compound as a primary ligand in coordination chemistry according to the specified outline. The existing body of research does not provide the necessary in-depth information regarding the design, synthesis, characterization, and specific catalytic applications of metal complexes featuring this particular amino alcohol as the central ligand.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections without resorting to speculation or discussing related but distinct chemical compounds, which would fall outside the explicit scope of the user's instructions.

Applications in Advanced Organic Synthesis and Materials Science

Utilization of 1-(Propan-2-ylamino)propan-2-ol as a Chiral Building Block in Multistep Synthesis

Chiral β-amino alcohols are recognized as privileged structural motifs in pharmaceuticals, natural products, and as ligands in asymmetric catalysis. westlake.edu.cnfrontiersin.org The synthesis of these compounds is a significant area of research, as traditional methods often rely on the derivatization of a limited chiral pool of amino acids or multi-step processes. diva-portal.orgnih.gov Modern strategies focus on developing more efficient, catalytic, and asymmetric routes to access these valuable building blocks. westlake.edu.cn

The compound this compound, as a member of this class, is synthesized as a chiral fragment for potential use in fragment-based drug discovery (FBLD). acs.orgnih.gov Its low molecular weight and sp³-rich three-dimensional structure are desirable features for fragment libraries. nih.gov The synthesis of such chiral β-amino alcohols can be achieved through various advanced methods that establish the crucial adjacent chiral centers with high control over stereochemistry. westlake.edu.cn

Several innovative catalytic strategies have been developed to produce chiral β-amino alcohols efficiently:

Asymmetric Cross Aza-Pinacol Couplings: A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This method uses a radical polar crossover strategy to achieve high enantiomeric excess. westlake.edu.cn

Engineered Amine Dehydrogenases (AmDHs): Biocatalytic approaches using engineered enzymes enable the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination. frontiersin.orgnih.gov This method is advantageous due to its high stereoselectivity and use of mild reaction conditions with ammonia (B1221849) as the amino donor. frontiersin.orgnih.gov

Catalytic Asymmetric Henry Reaction: Copper(II)-catalyzed asymmetric Henry reactions using chiral β-amino alcohol ligands have been effective in producing other chiral β-nitro alcohols, which can then be converted to the desired β-amino alcohols. rsc.org

Radical C–H Amination: A multi-catalytic strategy involving photocatalysis allows for the direct and selective C-H amination of alcohols to form chiral β-amino alcohols, bypassing the need for pre-functionalized substrates. nih.gov

| Synthetic Method | Key Features | Typical Starting Materials | Catalyst/Reagent Type |

|---|---|---|---|

| Asymmetric Cross Aza-Pinacol Coupling westlake.edu.cn | Modular synthesis, high enantiomeric excess (ee), establishes adjacent chiral centers. | Aldehydes, Imines | Chromium Catalyst |

| Engineered Amine Dehydrogenase (AmDH) frontiersin.orgnih.gov | High stereoselectivity (>99% ee), mild conditions, uses ammonia as amine source. | α-Hydroxy Ketones | Biocatalyst (Enzyme) |

| Asymmetric Henry Reaction rsc.org | Forms β-nitro alcohol intermediate, good enantioselectivity (up to 98% ee). | Aldehydes, Nitromethane | Copper(II) with Chiral Ligand |

| Radical C–H Amination nih.gov | Direct functionalization of C-H bonds, regio- and enantioselective. | Alcohols | Dual System: Photocatalyst (e.g., Iridium) and Chiral Copper Catalyst |

Integration into Complex Molecular Architectures for Functional Materials

The core structure of this compound is a key component in a class of aryloxypropanolamine compounds known for their biological activity. Specifically, this scaffold is found in various β-adrenergic receptor antagonists (beta-blockers), which are used to modulate cardiovascular activity. In these complex molecules, the isopropylamino group and the propan-2-ol chain are essential for binding to the target receptors.

Examples of such complex molecules include:

1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol: This compound is a known beta-blocker where the propanolamine (B44665) chain is linked to a naphthalene (B1677914) moiety via an ether bond. The specific arrangement of the amino, hydroxyl, and aryl groups is critical for its ability to competitively inhibit beta-adrenergic receptors.

(2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol: This is a specific stereoisomer, highlighting the importance of chirality for biological function. evitachem.com The naphthalene ring in such structures often facilitates binding to hydrophobic pockets within target proteins. evitachem.com

1-(pyridin-2-ylamino)propan-2-ol (B1622936): In this derivative, the isopropyl group is replaced by a pyridine (B92270) ring. lookchem.com Such modifications are explored to create new pharmaceutical intermediates with different properties and potential applications. lookchem.com

| Derivative Name | Key Structural Feature | Primary Function/Application Area |

|---|---|---|

| 1-Naphthalen-2-yloxy-3-(propan-2-ylamino)propan-2-ol | Naphthalene group attached via an ether linkage. | β-adrenergic receptor antagonist (beta-blocker). |

| (2S)-1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol evitachem.com | (S)-configuration at the chiral center; Naphthalene group. | Investigated for therapeutic potential, chiral ligand development. |

| 1-(pyridin-2-ylamino)propan-2-ol lookchem.com | Pyridine ring attached to the amine. | Pharmaceutical intermediate. |

| (1S,2S)-1-amino-1-(1,3-thiazol-2-yl)propan-2-ol ontosight.ai | Thiazole ring attached at C1. | Intermediate in pharmaceutical synthesis. |

Exploration of Potential Applications in Materials Science

While the primary application of this compound derivatives is in pharmaceuticals, their unique structures also present opportunities in materials science. The ability to modify the compound at the amine, the hydroxyl group, or by changing the substituent on the nitrogen atom allows for the tuning of its chemical and physical properties. evitachem.com

Derivatives of propanolamines are being investigated for roles in the development of functional materials:

OLED Materials: Closely related structures such as 1-(pyridin-2-ylamino)propan-2-ol are used as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). lookchem.com The specific electronic properties conferred by the aromatic and amino groups are valuable in this context.

Chiral Ligands: The chiral nature of these amino alcohols makes them excellent candidates for use as ligands in asymmetric catalysis, not just for synthesis but also potentially for creating chiral metal-organic frameworks (MOFs) or polymers. diva-portal.org

Functional Solvents: Propan-2-ol, a related compound, is a widely used liquid solvent in the manufacturing of Active Pharmaceutical Ingredients (APIs) due to its miscibility and solvency power. actylis.com Derivatives could offer specialized solvent properties for specific material processing applications.

Advanced Studies on Environmental Fate and Degradation Mechanisms

Understanding the environmental impact of chemical compounds is critical. For this compound, its environmental fate can be inferred from studies on its structural components, such as 2-propanol.

2-propanol is known to be rapidly removed from the environment. inchem.org Key characteristics of its environmental behavior include:

Atmospheric Degradation: It is quickly removed from the atmosphere through reactions with hydroxyl radicals, with a half-life of less than 2.5 days. inchem.org

Biodegradability: 2-propanol is readily biodegradable in water and soil under both aerobic and anaerobic conditions. inchem.org

Bioaccumulation: Due to its physical properties, its potential for bioaccumulation is low. inchem.org

While direct studies on the photocatalytic degradation of this compound are not widely available, photocatalysis is a known mechanism for the degradation of other organic pollutants in water. Furthermore, photocatalysis is used in the synthesis of chiral β-amino alcohols, indicating that the molecular structure can interact with photocatalytic systems. nih.gov This suggests that photocatalytic methods could also be a viable pathway for its environmental degradation, breaking it down into simpler, less harmful substances.

| Environmental Aspect | Finding for 2-Propanol (Related Compound) inchem.org | Implication for this compound |

|---|---|---|

| Atmospheric Fate | Rapid removal via reaction with hydroxyl radicals (half-life < 2.5 days). | The propanol (B110389) backbone is expected to be susceptible to atmospheric degradation. |

| Biodegradation | Readily biodegradable in both aerobic and anaerobic conditions. | Likely to be biodegradable, preventing long-term persistence in soil and water. |

| Bioaccumulation Potential | Low. | The potential for bioaccumulation is expected to be low. |

Emerging Research Frontiers and Interdisciplinary Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of β-amino alcohols like 1-(Propan-2-ylamino)propan-2-ol has traditionally been achieved by the aminolysis of epoxides, such as propylene (B89431) oxide, with the corresponding amine, in this case, isopropylamine (B41738). This classical approach often requires harsh conditions, such as high temperatures and an excess of the amine, leading to potential side reactions and purification challenges tandfonline.com. Modern research has pivoted towards developing more efficient, selective, and sustainable catalytic systems to overcome these limitations.

A primary focus has been the catalytic ring-opening of epoxides under milder conditions. A wide array of catalysts have been explored to facilitate this transformation with high regioselectivity, ensuring the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring. organic-chemistry.org. Innovations include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. For instance, solid acid catalysts like sulfated tin oxide, zeolites, and simple silica (B1680970) gel have proven effective in promoting the reaction, often under solvent-free conditions or in environmentally benign solvents like water organic-chemistry.orggrowingscience.comscirp.orgresearchgate.net. The use of propylene carbonate as a less hazardous alternative to propylene oxide is also a significant sustainable advancement scirp.org.

Recent methodologies have expanded beyond traditional Lewis or Brønsted acid catalysis. Multi-catalytic radical C–H amination strategies have been designed, where an alcohol is temporarily converted into a radical that undergoes a regio- and enantioselective C-H amination to furnish the β-amino alcohol nih.gov. Other novel approaches include electrochemical reductive cross-coupling of imines and ketones, which offers a highly atom- and step-economical route to these structures organic-chemistry.org.

| Catalytic System | Key Features | Reaction Conditions | Reference(s) |

| Sulfated Tin Oxide (STO) | Heterogeneous, reusable catalyst; promotes high regioselectivity. | Solvent-free, room temperature. | growingscience.com |

| Cyanuric Chloride | Inexpensive and readily available catalyst; mild and solvent-free. | Solvent-free, short reaction times. | tandfonline.com |

| Zeolite Na-Y | Reusable solid base catalyst; enables use of less hazardous carbonates. | Solvent-free, elevated temperature (150°C). | scirp.org |

| Zinc(II) Perchlorate | Highly efficient Lewis acid catalyst; excellent chemo- and regioselectivity. | Solvent-free. | organic-chemistry.org |

| Water (as medium/catalyst) | Environmentally benign; catalyst-free in some cases. | Mild conditions, high selectivity. | organic-chemistry.org |

| Multi-catalytic Radical Relay | Enables enantioselective C-H amination of alcohols. | Uses photocatalyst and chiral copper co-catalyst. | nih.gov |

Advanced Computational Modeling for Predicting Structure-Reactivity Relationships and Catalytic Performance

Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the frontiers of amino alcohol chemistry. While specific studies on this compound are not abundant, research on analogous amino alcohol ligands provides profound insights into how molecular structure dictates reactivity and catalytic efficacy. These theoretical studies allow researchers to rationalize and predict chemical behavior, guiding the design of new catalysts and functional molecules without costly and time-consuming trial-and-error experimentation up.ac.zanih.gov.

DFT studies are frequently employed to investigate the electronic and structural properties of amino alcohol ligands and their metal complexes up.ac.za. For example, analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can predict and quantify intramolecular interactions, such as hydrogen bonds, which are crucial for determining the conformational preferences of a ligand. These preferences, in turn, influence the ligand's affinity and selectivity for specific metal ions up.ac.zast-andrews.ac.uk. Computational models can elucidate reaction mechanisms, such as the tautomerization pathways or the barriers for hydrogen atom abstraction in catalytic cycles, providing a detailed understanding of the factors that control reactivity nih.govnih.gov.

In the context of catalysis, computational modeling can predict the performance of chiral amino alcohol-based organocatalysts in asymmetric reactions researchgate.net. By calculating the energies of transition states for different reaction pathways, chemists can understand the origins of stereoselectivity. Docking studies, another computational technique, are used to predict how amino alcohol derivatives might bind to the active sites of biological macromolecules like enzymes or DNA, guiding the development of new therapeutic agents st-andrews.ac.ukresearchgate.net.

| Computational Method | Application Area | Key Insights Provided | Reference(s) |

| Density Functional Theory (DFT) | Reaction Mechanisms | Calculation of transition state energies, elucidation of reaction pathways (e.g., tautomerization, oxidation). | nih.govnih.gov |

| QTAIM / NBO Analysis | Ligand-Metal Interactions | Rationalizes metal ion selectivity and affinity by mapping intramolecular forces and charge distribution. | up.ac.zast-andrews.ac.uk |

| Molecular Docking | Bioactivity Prediction | Models the interaction of amino alcohol derivatives with the active sites of proteins and other biomacromolecules. | st-andrews.ac.ukresearchgate.net |

| TD-DFT | Spectroscopic Properties | Simulates UV-Vis electronic spectra to correlate structure with observed spectroscopic data. | nih.gov |

Application of Green Chemistry Principles in the Synthesis and Utility of this compound

The synthesis and application of this compound and related compounds are increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for making chemical processes more sustainable, and many of these principles are directly applicable to the lifecycle of this amino alcohol chemijournal.comresearchgate.netmdpi.com.

A key principle is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product wikipedia.orgnumberanalytics.com. The synthesis of this compound via the direct addition of isopropylamine to propylene oxide is an excellent example of a highly atom-economical reaction, as all atoms from both reactants are incorporated into the single product molecule. This contrasts sharply with substitution or elimination reactions that generate stoichiometric byproducts wikipedia.org.

The use of safer solvents and auxiliaries is another cornerstone of green chemistry researchgate.net. Many modern syntheses of β-amino alcohols are performed under solvent-free conditions or in water, eliminating the need for volatile and often toxic organic solvents organic-chemistry.orggrowingscience.comresearchgate.netijcmas.com. Furthermore, the development of catalysis over stoichiometric reagents is critical. The use of small quantities of recyclable heterogeneous catalysts (like zeolites or silica) or highly efficient homogeneous catalysts reduces waste and energy consumption organic-chemistry.orgscirp.orgmdpi.com.

Biocatalysis represents a significant frontier in the green synthesis of amino alcohols. Enzymes such as transaminases, dehydrogenases, and lipases can operate under mild conditions (room temperature and neutral pH) in aqueous media, often with exquisite stereoselectivity, to produce enantiomerically pure amino alcohols nih.govnih.govmdpi.com. This approach offers a sustainable alternative to many classical chemical methods, which may require protecting groups or harsh reagents mdpi.com.

Interdisciplinary Research at the Interface of Organic Chemistry and Material Design

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it and its analogues valuable building blocks in material design. This has spurred interdisciplinary research connecting organic synthesis with materials science, polymer chemistry, and engineering scbt.comwikipedia.org.

One of the most prominent applications is as a corrosion inhibitor , particularly for protecting steel reinforcement in concrete scirp.orgresearchgate.net. Amino alcohols can migrate through the pores of concrete to the steel surface. There, they adsorb onto the metal, forming a protective, hydrophobic film that passivates both anodic and cathodic sites of the electrochemical corrosion process scirp.orgresearchgate.net. Some amino alcohol derivatives also have a pore-blocking effect, reacting with cement particles to form insoluble compounds that reduce the ingress of corrosive agents like chloride ions researchgate.net.

In polymer science , amino alcohols serve as versatile intermediates. They can be used as monomers or cross-linking agents in the production of polyurethanes, polyesters, and other polymers. Their ability to act as high-boiling bases and curing agents is also utilized in various formulations scbt.comalfa-chemistry.com. The dual functionality allows for the creation of polymers with unique properties, such as improved adhesion and stability scbt.com.

Furthermore, the amino alcohol scaffold is fundamental in the design of functional materials . Chiral β-amino alcohols are widely used as ligands in asymmetric catalysis, a field that merges organic synthesis with organometallic chemistry to produce enantiomerically pure compounds, which are vital in the pharmaceutical industry researchgate.netnih.govmdpi.com. The compound can also be a precursor for more complex molecules like Schiff base ligands, which can coordinate with metal ions to form complexes with tailored electronic, optical, or catalytic properties for advanced materials applications st-andrews.ac.uk.

| Application Area | Function of this compound Motif | Interdisciplinary Field | Reference(s) |

| Corrosion Inhibition | Forms a protective, passivating film on metal surfaces; can block pores in concrete. | Materials Science, Civil Engineering | scirp.orgresearchgate.netresearchgate.net |

| Polymer Synthesis | Acts as a monomer, cross-linking agent, or curing agent. | Polymer Chemistry | scbt.comalfa-chemistry.com |

| Asymmetric Catalysis | Serves as a chiral ligand to control stereochemical outcomes of reactions. | Organometallic Chemistry | researchgate.netnih.govmdpi.com |

| Functional Materials | Building block for surfactants and complex ligands (e.g., Schiff bases) for metal complexes. | Surface Science, Coordination Chemistry | st-andrews.ac.ukscbt.com |

Q & A

Q. What are the validated analytical methods for quantifying 1-(propan-2-ylamino)propan-2-ol in biological matrices?

Reverse-phase HPLC (RP-HPLC) with UV or fluorescence detection is widely used. For example, bisoprolol fumarate (a derivative) is quantified via RP-HPLC using a C18 column, mobile phase (acetonitrile:phosphate buffer), and detection at 225 nm. Validation parameters include linearity (0.1–50 µg/mL), precision (RSD <2%), and recovery (>98%) . Spectrofluorimetry with β-cyclodextrin enhancement offers higher sensitivity (LOD ~0.01 µg/mL) for trace analysis in plasma or urine .

Q. How can synthetic impurities in this compound be identified and controlled?

Impurities arise from incomplete epoxide ring opening during synthesis (e.g., using isopropylamine and epichlorohydrin). LC-MS or GC-MS with selective ion monitoring identifies byproducts like unreacted intermediates or dimeric species. Process optimization (e.g., adjusting NaOH concentration and reaction temperature) minimizes side reactions .

Q. What spectroscopic techniques are optimal for structural characterization?

- NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., hydroxyl at δ 3.8–4.2 ppm, isopropylamine protons at δ 1.0–1.2 ppm).

- FT-IR : Hydroxyl (3200–3600 cm⁻¹) and secondary amine (1550–1650 cm⁻¹) stretches validate hydrogen bonding and amine presence.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 208.1912 for C9H21NO2) .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives affect β1-adrenergic receptor selectivity?